molecular formula C12H23NO2 B2478327 Tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate CAS No. 2248279-11-8

Tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate

Cat. No.: B2478327
CAS No.: 2248279-11-8
M. Wt: 213.321
InChI Key: QBHRRBYMAREPBF-UHFFFAOYSA-N
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Description

Tert-butyl esters are commonly used in organic chemistry. They are often used as protecting groups for amines due to their stability and ease of removal . The tert-butyl group (t-Bu) is a bulky alkyl substituent known for its steric hindrance .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Tert-butyl esters are generally stable and non-reactive. They are often solids at room temperature .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a protecting group, its role is to prevent a particular part of a molecule from reacting until a later stage in the synthesis .

Safety and Hazards

Safety and hazards associated with a compound depend on its specific properties. In general, handling chemicals requires appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions in the field of organic synthesis are vast and varied. They include the development of new protecting groups, the discovery of new synthetic methodologies, and the design of greener and more sustainable chemical processes .

Properties

IUPAC Name

tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-10(2,3)15-9(14)12(13)7-6-11(4,5)8-12/h6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHRRBYMAREPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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